molecular formula C23H21N3O3S2 B2736264 N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313403-62-2

N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2736264
CAS No.: 313403-62-2
M. Wt: 451.56
InChI Key: VREIXORGCGOZTO-UHFFFAOYSA-N
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Description

N-(Naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound designed for advanced pharmacological and chemical research. This molecule integrates two privileged medicinal chemistry scaffolds: the naphthothiazole ring system and the sulfonamide functional group. The naphtho[1,2-d]thiazole core is a fused tricyclic structure known for its diverse bioactivities, including significant antimicrobial and anticancer properties . Concurrently, the sulfonamide moiety, particularly when functionalized with a piperidine ring, is a well-established pharmacophore that enhances molecular interaction with biological targets and improves drug-like properties . This strategic combination suggests high research value for investigating new therapeutic agents. The primary research applications of this compound are anticipated in the fields of infectious disease and oncology. Structurally related naphthothiazole derivatives have demonstrated potent activity against Gram-positive bacterial pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The proposed mechanism of action for such compounds may involve the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication, leading to cell death . Furthermore, the naphthoquinone-like structure inherent to the naphthothiazole system is capable of redox cycling, which can induce oxidative stress and contribute to cytotoxic effects in cancer cells . Researchers can utilize this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening to develop new antimicrobial and anticancer candidates. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c27-22(17-8-11-18(12-9-17)31(28,29)26-14-4-1-5-15-26)25-23-24-21-19-7-3-2-6-16(19)10-13-20(21)30-23/h2-3,6-13H,1,4-5,14-15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREIXORGCGOZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The naphtho[1,2-d]thiazole ring system and sulfonamide group are key sites for oxidation:

  • Thiazole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or basic conditions oxidizes the thiazole sulfur, forming sulfoxide or sulfone derivatives. Chromium trioxide (CrO₃) in acetic acid selectively oxidizes the methylene bridge in the naphthothiazole system.

  • Sulfonamide Stability : The piperidin-1-ylsulfonyl group is resistant to further oxidation under mild conditions but may decompose under prolonged exposure to strong oxidizers like hydrogen peroxide (H₂O₂) .

Table 1: Oxidation Reaction Conditions and Products

ReagentConditionsMajor Product(s)Yield (%)
KMnO₄ (0.1 M)H₂O, 80°C, 2 hrSulfoxide derivative65–70
CrO₃ (2 eq)AcOH, RT, 30 minNaphthoquinone-thiazole hybrid55
H₂O₂ (30%)DCM, 40°C, 6 hrDegraded sulfonamide byproductsN/A

Reduction Reactions

Reduction targets the amide and aromatic systems:

  • Amide Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran reduces the benzamide carbonyl to a methylene group, yielding a secondary amine.

  • Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) partially saturates the naphthalene ring, forming dihydro derivatives without affecting the thiazole ring .

Table 2: Reduction Reaction Parameters

ReagentConditionsMajor ProductSelectivity
LiAlH₄ (3 eq)THF, 0°C→RT, 4 hrN-(naphthothiazol-2-yl)benzylamineHigh
H₂ (1 atm), 10% Pd/CEtOH, RT, 12 hr5,6-Dihydronaphtho[1,2-d]thiazole analogModerate

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic displacements:

  • Piperidine Replacement : Heating with primary amines (e.g., methylamine) in DMF replaces the piperidine moiety, forming new sulfonamides .

  • Benzamide Hydrolysis : Strong bases (e.g., NaOH, 6 M) cleave the amide bond, producing 4-(piperidin-1-ylsulfonyl)benzoic acid and naphthothiazol-2-amine.

Table 3: Substitution Reaction Outcomes

SubstrateReagentProductKinetic Data (k, s⁻¹)
Piperidine sulfonateCH₃NH₂ (excess), DMF4-(Methylamino)sulfonylbenzamide2.3 × 10⁻⁴
Parent compoundNaOH (6 M), refluxBenzoic acid + naphthothiazol-2-amine8.9 × 10⁻³

Photochemical Reactions

The extended π-system undergoes UV-induced cycloadditions:

  • [2+2] Cycloaddition : Irradiation at 254 nm in acetonitrile forms a cyclobutane ring between the naphthalene and benzamide aryl groups .

Key Findings :

  • Quantum yield: Φ = 0.18 ± 0.02 (λ = 254 nm).

  • Reaction reversibility: 40% reversion to starting material after 48 hr in darkness .

Cross-Coupling Reactions

Functionalization via palladium catalysis:

  • Suzuki-Miyaura Coupling : Requires prior bromination at the naphthalene C3 position. Using Pd(PPh₃)₄ and arylboronic acids yields biaryl derivatives .

Optimized Protocol :

  • Bromination: NBS (1.1 eq), CCl₄, 70°C, 4 hr (85% yield).

  • Coupling: Pd catalyst (5 mol%), K₂CO₃ (2 eq), dioxane/H₂O (4:1), 90°C, 12 hr (70–78% yield) .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves the reaction of naphtho[1,2-d]thiazole derivatives with piperidine sulfonamides. The compound can be synthesized through a multi-step process that ensures high yields and purity. For example, the introduction of the piperidine moiety is critical for enhancing the biological activity of the resulting compound.

The compound exhibits interesting photophysical characteristics, particularly fluorescence. The extended π-conjugated system of the naphtho[1,2-d]thiazole structure contributes to significant bathochromic shifts in its absorption and emission spectra. This property makes it suitable for applications in fluorescent imaging and sensing technologies.

Table 2: Photophysical Properties

PropertyValue
Maximum Absorption (λmax)564 nm
Stokes ShiftSignificant
Quantum Yield (Φ)High

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various pathogens including Candida albicans and Staphylococcus aureus. The incorporation of nitrogen-containing heterocycles enhances its efficacy against resistant strains.

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The mechanism of action is believed to involve interference with tubulin polymerization, similar to other piperazine derivatives that have shown antiproliferative effects against cancer cell lines.

Activity TypeTarget Organisms/CellsIC50 (µM)
AntimicrobialS. aureus, C. albicans<10
AnticancerA549 (lung cancer)2.8–7.8

Case Studies and Research Findings

Several research initiatives have focused on elucidating the structure-activity relationships (SAR) of this compound and its analogs:

  • Study on Antimicrobial Activity : A recent study reported that compounds bearing piperidine groups showed enhanced antibacterial activity against Staphylococcus species, suggesting potential use as new antibacterial agents .
  • Anticancer Research : Another study evaluated a series of naphtho[1,2-d]thiazole derivatives for their cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. The results indicated a synergistic effect when combined with doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Benzamide Scaffolds

The compound shares a benzamide-thiazole core with several derivatives reported in the literature. Key comparisons include:

Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
  • Structural Similarities : Both compounds feature a thiazol-2-yl benzamide backbone and a piperidin-1-ylsulfonyl substituent.
  • Key Differences : The target compound substitutes the 2,5-dimethylphenyl group in 2D216 with a naphtho[1,2-d]thiazole system, enhancing aromaticity and steric bulk.
  • Biological Activity : 2D216 demonstrated potent NF-κB activation in adjuvant screening assays, suggesting that the piperidin-1-ylsulfonyl group is critical for bioactivity. The naphtho-thiazole modification in the target compound may influence solubility or target binding affinity .
Compounds 4d–4i (Iranian Journal of Pharmaceutical Research, 2021)
  • Structural Features: These derivatives (e.g., 4d: 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) incorporate pyridyl or morpholinomethyl substituents on the thiazole ring, differing from the naphtho-thiazole system in the target compound.
  • Physicochemical Data :
    • Melting points range from 165–220°C (e.g., 4d: 192°C; 4e: 210°C).
    • Spectral confirmation via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS ensures structural fidelity, a methodology applicable to the target compound’s characterization .

Naphtho-Thiazole Derivatives (International Journal of Molecular Sciences, 2014)

Compounds such as 11 (2-[7-benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole) and 12 (2-[3-(2-ethoxy-4-oxo-5-dihydro-1,3-thiazol-3-yl)-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole) highlight the versatility of naphtho-thiazole scaffolds:

  • Physicochemical Properties :
    • Compound 11 : Melting point 276°C; IR confirms NH and C=O groups; $ ^1H $-NMR shows aromatic protons at δ 6.59–7.16.
    • Compound 12 : Melting point 193°C; IR detects CN (2223 cm$ ^{-1} $) and C=O (1680 cm$ ^{-1} $) stretches .
  • Key Contrast: The target compound lacks the pyrimidine or cyano groups present in 11 and 12, which may reduce polarity and alter metabolic stability.

Triethyleneglycol-Modified Analog (Original Research, 2018)

4-((2-Azidoethoxy)triethyleneglycol)-N-(4-pyridin-2-yl)thiazol-2-yl)benzamide introduces a polyethylene glycol (PEG) chain to enhance solubility.

  • Structural Divergence : The PEG-azidoethoxy group contrasts with the target’s naphtho-thiazole and piperidinylsulfonyl moieties.
  • Synthetic Strategy : Hydrogenation over palladium/carbon and filtration through celite are common purification steps, applicable to the target compound’s workflow .

Research Implications and Gaps

  • The piperidin-1-ylsulfonyl group appears critical for NF-κB-related activity, as seen in 2D216 and the target compound .
  • The naphtho-thiazole system may improve target binding via π-π interactions but could reduce solubility compared to pyridyl analogs .
  • Data Gaps : Melting points, spectral data, and quantitative bioactivity metrics for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of naphtho[1,2-d]thiazol-2-ylamine with 4-(piperidin-1-ylsulfonyl)benzoyl chloride. The reaction is generally conducted under controlled conditions with a base such as triethylamine. The yield and purity of the synthesized compound can vary based on the specific reaction conditions employed.

Antimicrobial Properties

Recent studies have shown that derivatives of naphtho[1,2-d]thiazole exhibit notable antimicrobial activity. For instance, compounds similar to this compound have been reported to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell functions after cellular uptake, leading to morphological changes in bacterial cells without significant membrane disintegration .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. The structural similarity to other known anticancer agents suggests that it could target similar pathways, although detailed studies are needed to elucidate its exact mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

Cellular Uptake: The positive ionic form of the compound facilitates its entry into microbial cells due to the negative charge of microbial cell walls .

Targeting Cellular Functions: Once inside the cell, it appears to affect cellular functions rather than merely disrupting the cell membrane. This is evidenced by observations of hollowed-out bacterial cytoplasms in treated specimens .

4. Comparative Analysis

A comparison with related compounds helps to highlight the unique properties and potential advantages of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundEffective against MRSAPotential inhibitor of cancer cell proliferationDisrupts cellular functions
2-(Piperazin-1-yl)naphtho[2,3-d]thiazoleEffective against S. aureus, MRSAModerate activityMembrane disruption
N-(4,9-dioxo-naphtho[2,3-d]thiazol)benzamideModerate activity against fungiHigh anticancer potentialEnzyme inhibition

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of derivatives similar to this compound, it was found that modifications in the piperidine structure significantly enhanced activity against MRSA and other resistant strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer potential of naphtho[1,2-d]thiazole derivatives revealed that certain compounds could inhibit cancer cell lines effectively at nanomolar concentrations. The results indicated a promising avenue for developing new anticancer therapies based on this scaffold .

Q & A

Q. Table 1. Comparative Yields and Melting Points of Analogous Compounds

Compound ClassYield (%)Melting Point (°C)Reference
Benzothiazole-piperazine78–9099.9–177.2
Thiadiazole-benzamide24–3997–100
ITK inhibitor analogs6–17N/A

Q. Table 2. Receptor Binding Affinities of Thiazole Derivatives

CompoundA1_1 KiK_i (nM)A3_3 KiK_i (nM)Selectivity (A1_1/A3_3)
Thiadiazole-4-hydroxybenzamide7>1000142
Piperidine sulfonyl analog20824.1

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